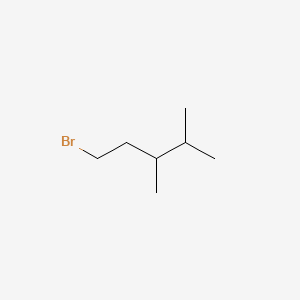
1-Bromo-3,4-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,4-dimethylpentane is an organic compound with the molecular formula C7H15Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-dimethylpentane can be synthesized through the bromination of 3,4-dimethylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 3,4-dimethylpentane to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the bromination reaction is carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3,4-dimethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 3,4-dimethylpentanol, 3,4-dimethylpentanenitrile.
Elimination: 3,4-dimethyl-1-pentene, 3,4-dimethyl-2-pentene.
Reduction: 3,4-dimethylpentane.
Applications De Recherche Scientifique
1-Bromo-3,4-dimethylpentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and medicinal compounds.
Material Science: In the preparation of polymers and other advanced materials.
Chemical Biology: As a probe to study biological processes and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 1-bromo-3,4-dimethylpentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-methylpentane
- 1-Bromo-4-methylpentane
- 1-Bromo-3-methylbutane
Comparison: 1-Bromo-3,4-dimethylpentane is unique due to the presence of two methyl groups on the carbon chain, which can influence its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to variations in reaction outcomes.
Propriétés
Formule moléculaire |
C7H15Br |
|---|---|
Poids moléculaire |
179.10 g/mol |
Nom IUPAC |
1-bromo-3,4-dimethylpentane |
InChI |
InChI=1S/C7H15Br/c1-6(2)7(3)4-5-8/h6-7H,4-5H2,1-3H3 |
Clé InChI |
FPYOHXBSIZXFCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13202708.png)
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)
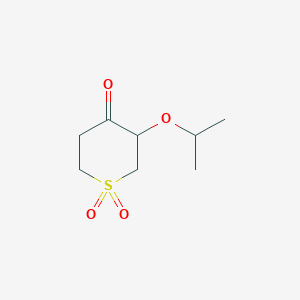

![4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202725.png)
![5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B13202728.png)
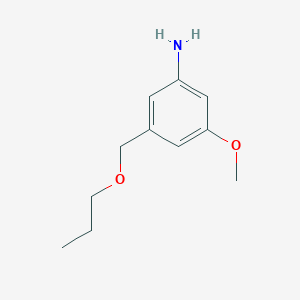
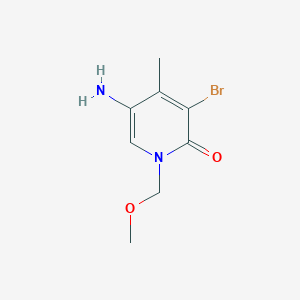
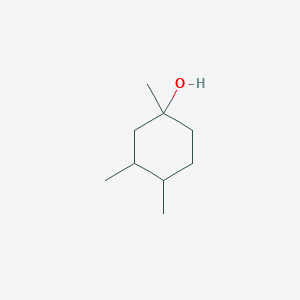

![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
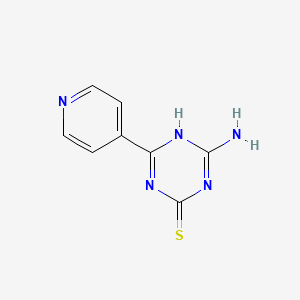
![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
